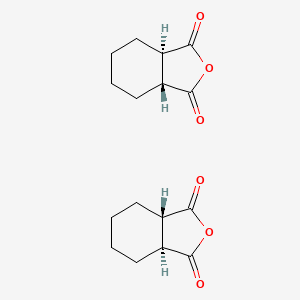
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and its enantiomer (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione are bicyclic lactones These compounds are known for their unique structural features, which include a fused ring system that imparts significant stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a lactonization step. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of these compounds may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as hydrogenation, cyclization, and purification. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, these compounds have potential applications as bioactive molecules. They are being investigated for their potential use as enzyme inhibitors, antimicrobial agents, and in drug delivery systems due to their stability and reactivity.
Industry
In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their ability to undergo various chemical modifications makes them suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activity.
Hexahydro-1H-benzo[d]imidazole derivatives: Compounds with a similar fused ring system but different functional groups and reactivity.
Octahydro-1H-indole derivatives: Compounds with a similar bicyclic structure but different nitrogen-containing ring.
Uniqueness
The uniqueness of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione lies in its specific stereochemistry and the stability of its fused ring system. This stability allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C16H20O6 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/2C8H10O3/c2*9-7-5-3-1-2-4-6(5)8(10)11-7/h2*5-6H,1-4H2/t2*5-,6-/m10/s1 |
Clave InChI |
JFTCQCIXNAJOGH-JLCFLTIHSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O.C1CC[C@H]2[C@H](C1)C(=O)OC2=O |
SMILES canónico |
C1CCC2C(C1)C(=O)OC2=O.C1CCC2C(C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


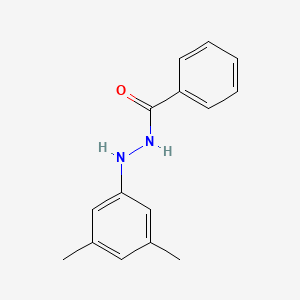
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
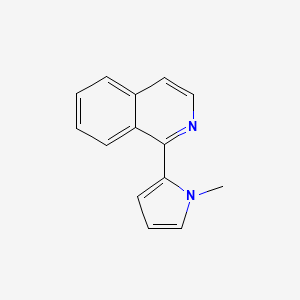
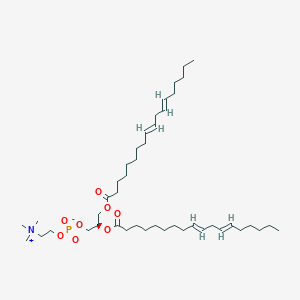
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
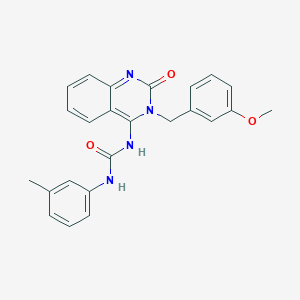
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
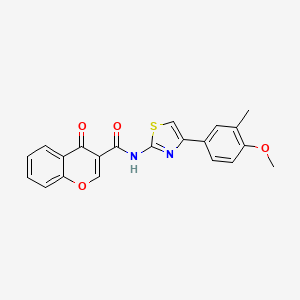
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
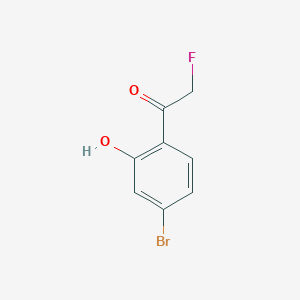
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
